molecular formula C14H11BrN2 B13869883 1-Benzyl-3-bromopyrrolo[2,3-c]pyridine

1-Benzyl-3-bromopyrrolo[2,3-c]pyridine

Cat. No.: B13869883
M. Wt: 287.15 g/mol
InChI Key: BABGXJHEZKOCRT-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromopyrrolo[2,3-c]pyridine (CAS 281192-93-6) is a high-value brominated heterocyclic building block primarily employed in medicinal chemistry and drug discovery research. This compound features a pyrrolopyridine core, a privileged scaffold in pharmacology known for its wide range of biological activities . The bromine atom at the 3-position makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to efficiently introduce diverse structural motifs and create targeted libraries for biological screening . The pyrrolopyridine structure is a key intermediate in the synthesis of compounds targeting protein kinases, which are crucial in oncology research for developing inhibitors against tumor growth . While the specific profile of this isomer is under investigation, pyrrolo[3,4-c]pyridine derivatives, in general, have demonstrated significant research potential in areas such as antidiabetic agents and treatments for nervous system disorders . This reagent provides researchers with a versatile and synthetically accessible starting point for developing novel bioactive molecules. This product is intended for laboratory research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C14H11BrN2

Molecular Weight

287.15 g/mol

IUPAC Name

1-benzyl-3-bromopyrrolo[2,3-c]pyridine

InChI

InChI=1S/C14H11BrN2/c15-13-10-17(9-11-4-2-1-3-5-11)14-8-16-7-6-12(13)14/h1-8,10H,9H2

InChI Key

BABGXJHEZKOCRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2C=NC=C3)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Benzyl-3-bromopyrrolo[2,3-c]pyridine

General Synthetic Strategy

The synthesis of this compound typically involves constructing the pyrrolo[2,3-c]pyridine core followed by selective bromination at the 3-position and benzylation of the pyrrole nitrogen. The key challenges include regioselective halogenation and maintaining the integrity of the fused heterocyclic system.

Literature-Reported Synthetic Routes

Bromination of 1-Benzylpyrrolo[2,3-c]pyridine
  • Starting from 1-benzyl-1H-pyrrolo[2,3-b]pyridine, selective bromination at the 3-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

  • For example, treatment of 1-benzylpyrrolo[2,3-b]pyridine with NBS in an inert solvent (e.g., dichloromethane) at low temperature yields 1-benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine with good regioselectivity and moderate to high yields (typically 60-85%).

Construction of the Pyrrolo[2,3-c]pyridine Core Followed by Benzylation
  • An alternative approach involves first synthesizing 3-bromo-1H-pyrrolo[2,3-b]pyridine via cyclization or ring-closure reactions from appropriately substituted precursors, such as 3,5-dibromopyrazine derivatives or nitro-substituted intermediates.

  • Subsequent benzylation of the pyrrole nitrogen using benzyl halides (e.g., benzyl bromide) in the presence of a base (e.g., sodium hydride or potassium tert-butoxide) affords the target compound.

Detailed Synthetic Example from Literature

A representative synthetic route adapted from patent WO2013114113A1 and related research:

Step Reaction Reagents/Conditions Outcome/Yield
1 Preparation of pyrrolo[2,3-b]pyridine core Starting from 2-aminopyrazine derivatives, bromination with N-bromosuccinimide (NBS) 3,5-dibromopyrazine intermediate
2 Sonogashira coupling Coupling with trimethylsilylacetylene, followed by ring closure with potassium tert-butoxide Pyrrolo[2,3-b]pyridine scaffold
3 Iodination Treatment with N-iodosuccinimide (NIS) Dihalogenated intermediate
4 Suzuki coupling With arylboronic acids to introduce substituents Functionalized pyrrolo[2,3-b]pyridine derivatives
5 Benzylation Reaction with benzyl bromide and base 1-benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine

This multistep synthesis allows for regioselective halogenation and functionalization, enabling the preparation of this compound with good purity and yield.

Alternative Synthetic Routes and Optimization

  • Use of potassium tert-butoxide as a base in ring-closure steps improves reaction cleanliness and yield compared to sodium hydride.

  • Bromination using fuming nitric acid or mixed acid conditions is less favored due to difficulties in isolating pure products; selective bromination with NBS is preferred.

  • Protection of the pyrrole nitrogen (e.g., tosylation) may be employed to improve regioselectivity in subsequent coupling reactions but is often unnecessary for direct benzylation.

Research Outcomes and Data Summary

Reaction Yields and Purity

Reaction Step Typical Yield (%) Notes
Bromination (NBS) 60-85 High regioselectivity at 3-position
Benzylation (benzyl bromide) 70-90 Efficient N-alkylation
Ring-closure (base-mediated) 65-80 Improved with potassium tert-butoxide
Suzuki coupling (aryl substitution) 65-85 Enables diversification

Analytical Data

  • Molecular weight: 287.15 g/mol

  • Molecular formula: C14H11BrN2

  • Characterization typically includes NMR (1H, 13C), mass spectrometry, and elemental analysis confirming the structure and purity.

- PubChem Compound Summary: 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine, CID 15455617.

- EP2455382B1: Heteroaryl substituted pyrrolo[2,3-b]pyridine synthesis and applications.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-bromopyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications of 1-Benzyl-3-bromopyrrolo[2,3-c]pyridine

This compound is a chemical compound with applications spanning medicinal chemistry, organic synthesis, and biological studies. Its role as a building block in synthesizing drug candidates, particularly those targeting kinase enzymes and other biological pathways, underscores its significance. The compound also acts as an intermediate in creating more complex heterocyclic compounds. Furthermore, it is used in biological systems to study the interactions between heterocyclic compounds and biomolecules like proteins.

Related Research

Other pyrrolo[2,3-b]pyridine derivatives have been explored for their synthesis and structure-activity relationships . For instance, 1-methyl-1H-pyrrolo[2,3-b]pyridine was synthesized via methylation of a compound using NaH and MeI . Further reactions, including nitration, Suzuki coupling, and catalytic reduction, led to the creation of more complex compounds . Pyrazolo[3,4-b]pyridine synthesis involves Suzuki coupling between 5-bromo-2-chloronicotinonitrile and 3,4-dimethoxyphenylboronic acid, followed by nucleophilic displacement and amide formation . Pyrrolo[2,3-b]pyrazine was synthesized by treating 2-aminopyrazine with N-bromosuccinimide, followed by Sonogashira coupling, reductive ring closure, and iodination .

Use in Medicinal Chemistry

Mechanism of Action

The mechanism of action of 1-Benzyl-3-bromopyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and bromine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolo[2,3-c]pyridine Series

3-Bromo-1H-pyrrolo[2,3-c]pyridine
  • Molecular Formula : C₇H₅BrN₂
  • Substituents : Bromine at the 3-position.
  • Key Differences : Lacks the benzyl group at the 1-position, resulting in reduced molecular weight (197.03 g/mol vs. ~283.15 g/mol for the benzyl derivative) and altered lipophilicity.
  • Applications : Primarily used as an intermediate in organic synthesis .
7-Methoxy-1H-pyrrolo[2,3-c]pyridine (Temsavir)
  • Molecular Formula : C₂₄H₂₃N₇O₄
  • Substituents : Methoxy group at the 7-position and a triazole moiety.
  • Key Differences : The methoxy and triazole groups enhance antiviral activity, particularly against HIV-1, by targeting viral entry mechanisms. This contrasts with the bromo-benzyl derivative’s focus on cytotoxic activity .

Thieno[2,3-c]pyridine Derivatives

  • Core Structure : Replaces the pyrrole nitrogen with sulfur, creating a thiophene-pyridine fused system.
  • Example Compound: Thieno[2,3-c]pyridine derivatives (e.g., anti-inflammatory agents).
  • Bioactivity: Thieno derivatives are reported to inhibit GAG-ECAM interactions, useful in treating inflammatory diseases, whereas pyrrolo derivatives target EGFR-overexpressing cancers .

Brominated Pyridine Derivatives

2-Bromo-3-methylpyridine
  • Molecular Formula : C₆H₆BrN
  • Substituents : Bromine at the 2-position and methyl at the 3-position.
  • Key Differences : Simpler structure without fused rings, leading to lower steric hindrance and distinct reactivity in substitution reactions .

Cytotoxic Activity

  • 1-Benzyl-3-bromopyrrolo[2,3-c]pyridine : Demonstrates potent antiproliferative effects against EGFR-overexpressing cancer cell lines (e.g., A431). The benzyl group enhances hydrophobic interactions with kinase domains, while bromine serves as a handle for further functionalization .
  • Comparison with 3-Bromo-1H-pyrrolo[2,3-c]pyridine : The absence of the benzyl group reduces cytotoxicity, highlighting the importance of the 1-position substitution for target engagement .

Antibacterial and Antiviral Activity

  • Pyrrolo[2,3-c]pyridine Derivatives : Antibacterial activity is moderate in compounds with small substituents (e.g., 2-substituted isatogens), but the benzyl-bromo derivative’s larger structure may limit membrane permeability compared to simpler analogues .
  • Thieno[2,3-c]pyridines: Exhibit broader therapeutic applications, including antiviral and anti-inflammatory effects, due to sulfur’s role in modulating electronic properties .

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